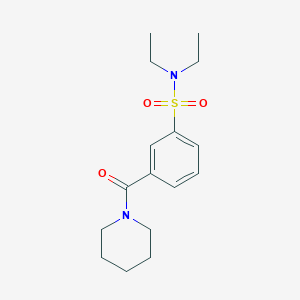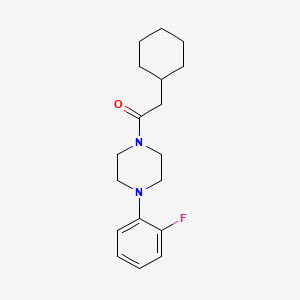
N-(5-chloro-2-methylphenyl)-4-isopropoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methylphenyl)-4-isopropoxybenzamide, also known as CI-994, is a small molecule inhibitor of histone deacetylase (HDAC). HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, which results in chromatin condensation and transcriptional repression. The inhibition of HDACs by CI-994 leads to the accumulation of acetylated histones, which promotes chromatin relaxation and gene expression.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-4-isopropoxybenzamide involves the inhibition of HDACs, which leads to the accumulation of acetylated histones and the promotion of gene expression. In addition, N-(5-chloro-2-methylphenyl)-4-isopropoxybenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as to inhibit angiogenesis and metastasis.
Biochemical and Physiological Effects
N-(5-chloro-2-methylphenyl)-4-isopropoxybenzamide has been shown to have a variety of biochemical and physiological effects, including the induction of differentiation and cell cycle arrest in cancer cells, the inhibition of angiogenesis and metastasis, and the promotion of neuroprotection and anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(5-chloro-2-methylphenyl)-4-isopropoxybenzamide for lab experiments is its specificity for HDAC inhibition, which allows for the study of the effects of histone acetylation on gene expression and cellular processes. However, N-(5-chloro-2-methylphenyl)-4-isopropoxybenzamide also has some limitations, including its low solubility, which can make it difficult to work with in certain experiments, and its potential toxicity at high concentrations.
Future Directions
There are many potential future directions for the study of N-(5-chloro-2-methylphenyl)-4-isopropoxybenzamide, including the investigation of its use in combination with other drugs for cancer treatment, the development of more potent and selective HDAC inhibitors, and the exploration of its potential use in other disease contexts, such as neurodegenerative disorders and autoimmune diseases.
Synthesis Methods
N-(5-chloro-2-methylphenyl)-4-isopropoxybenzamide can be synthesized using a multistep process involving the reaction of 5-chloro-2-methylphenylamine with 4-isopropoxybenzoyl chloride, followed by reduction and acetylation steps. The final product is obtained as a white solid with a purity of >98%.
Scientific Research Applications
N-(5-chloro-2-methylphenyl)-4-isopropoxybenzamide has been extensively studied for its potential use in the treatment of various types of cancer, including leukemia, lymphoma, breast cancer, and prostate cancer. It has also been investigated for its anti-inflammatory and neuroprotective effects.
properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-11(2)21-15-8-5-13(6-9-15)17(20)19-16-10-14(18)7-4-12(16)3/h4-11H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTBPWRANVTPFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-4-(propan-2-yloxy)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4,5-dimethyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5723659.png)

![3-methyl-2-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5723662.png)
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N,3-dimethylbutanamide](/img/structure/B5723663.png)
![1,3-dimethyl-5-[(5-methyl-2-thienyl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B5723665.png)
![3-[2-(cyclohexylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B5723674.png)





![N-{2-[4-(4-Fluoro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-4-methoxy-N-methyl-benzenesulfonamide](/img/structure/B5723720.png)

